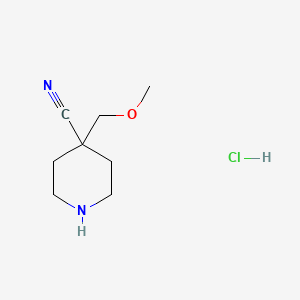
1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Role in Heterocyclic Compound Synthesis
"Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles" presents comprehensive data on the reactions of arylmethylidene derivatives with various nucleophilic agents, demonstrating the versatility of these reactions in generating a wide range of heterocyclic compounds. This includes amides, pyrrolones, and benzofurans, underscoring the importance of such chemical reactions in organic synthesis and the potential role of 1-(Dicyclopropylmethyl)pyrrolidin-3-amine dihydrochloride in facilitating these transformations (Kamneva, Anis’kova, & Egorova, 2018).
Applications in Catalysis
"Recent developments in recyclable copper catalyst systems for C-N bond forming cross-coupling reactions" reviews the use of copper-mediated systems in C-N bond formation, showcasing the compound's potential in catalysis, particularly for aromatic, heterocyclic, and aliphatic amines. This highlights the compound's applicability in enhancing the efficiency and sustainability of synthetic processes, potentially reducing environmental impact and improving yield through recyclable catalytic systems (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Drug Discovery and Development
"Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds" discusses the pyrrolidine ring as a critical scaffold in medicinal chemistry, particularly its use in developing compounds for treating human diseases. The review emphasizes the structural diversity and biological activity achieved through modifications of the pyrrolidine scaffold, suggesting the utility of this compound in drug discovery endeavors. It underscores the importance of stereochemistry and three-dimensional structure in drug design, potentially leading to novel therapeutics with improved efficacy and safety profiles (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).
Safety and Hazards
Propriétés
IUPAC Name |
1-(dicyclopropylmethyl)pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c12-10-5-6-13(7-10)11(8-1-2-8)9-3-4-9;;/h8-11H,1-7,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPHEDOZQWMRFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)N3CCC(C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)



![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)

![Methyl 8-amino-3-cyclopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)

![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)
![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)
